

Comprehensive Research Application Notes: T-26c Solubility, Formulation, and Experimental Protocols

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Compound Focus: T-26c

CAS No.: 869296-13-9

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Introduction to T-26c as a Research Tool

T-26c is a highly potent, selective, and **cell-permeable inhibitor** of matrix metalloproteinase-13 (MMP-13) that has emerged as a valuable **chemical probe** for studying extracellular matrix remodeling and connective tissue homeostasis. With an exceptional **IC₅₀ value of 6.75 pM** and more than **2,600-fold selectivity** over related metalloenzymes, **T-26c** provides researchers with a specific tool for investigating MMP-13 function in various pathological contexts including osteoarthritis, cancer metastasis, and cardiovascular diseases. The compound was developed using **structure-based drug design** approaches that optimized interactions with the specificity pocket of the S1' hydrophobic residue of MMP-13, resulting in its remarkable potency and selectivity profile. These application notes provide comprehensive protocols and data to support researchers in effectively utilizing **T-26c** in both *in vitro* and *in vivo* studies, with particular emphasis on solubility characteristics, formulation strategies, and experimental methodologies validated across multiple research applications.

Physicochemical Properties and Solubility Data

Molecular Characteristics

T-26c possesses well-defined physicochemical properties that influence its experimental handling and bioavailability. The compound has a **molecular weight of 479.51 g/mol** and appears as a **white to off-white solid powder** at room temperature. Its chemical structure features multiple hydrogen bond acceptors and donors, contributing to specific molecular interactions while maintaining adequate cell permeability. The compound's **LogP value of approximately 2.6** indicates moderate lipophilicity, which balances membrane permeability with aqueous solubility. **T-26c** is supplied with a **purity of ≥98%** as determined by HPLC analysis, ensuring reliable experimental results and reducing potential off-target effects attributable to impurities.

Comprehensive Solubility Profile

The solubility characteristics of **T-26c** have been systematically quantified across different solvent systems, providing researchers with essential data for experimental planning.

Table 1: Solubility Profile of **T-26c** in Various Solvent Systems

Solvent System	Concentration	Preparation Notes	Application Context
DMSO (standard)	15.6-40 mg/mL (32.6-83.4 mM)	Clear solution at room temperature with vigorous shaking	<i>In vitro</i> assays and stock solutions
DMSO (conservative)	10 mg/mL	Clear, stable solution	Primary stock for sensitive assays
Aqueous buffers	Very low	Not recommended for direct dissolution	Limited utility without co-solvents
Formulation 1	≥1.56 mg/mL (3.25 mM)	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline	<i>In vivo</i> administration (aqueous compatibility)
Formulation 2	≥1.56 mg/mL (3.25 mM)	10% DMSO + 90% corn oil	<i>In vivo</i> administration (prolonged stability)

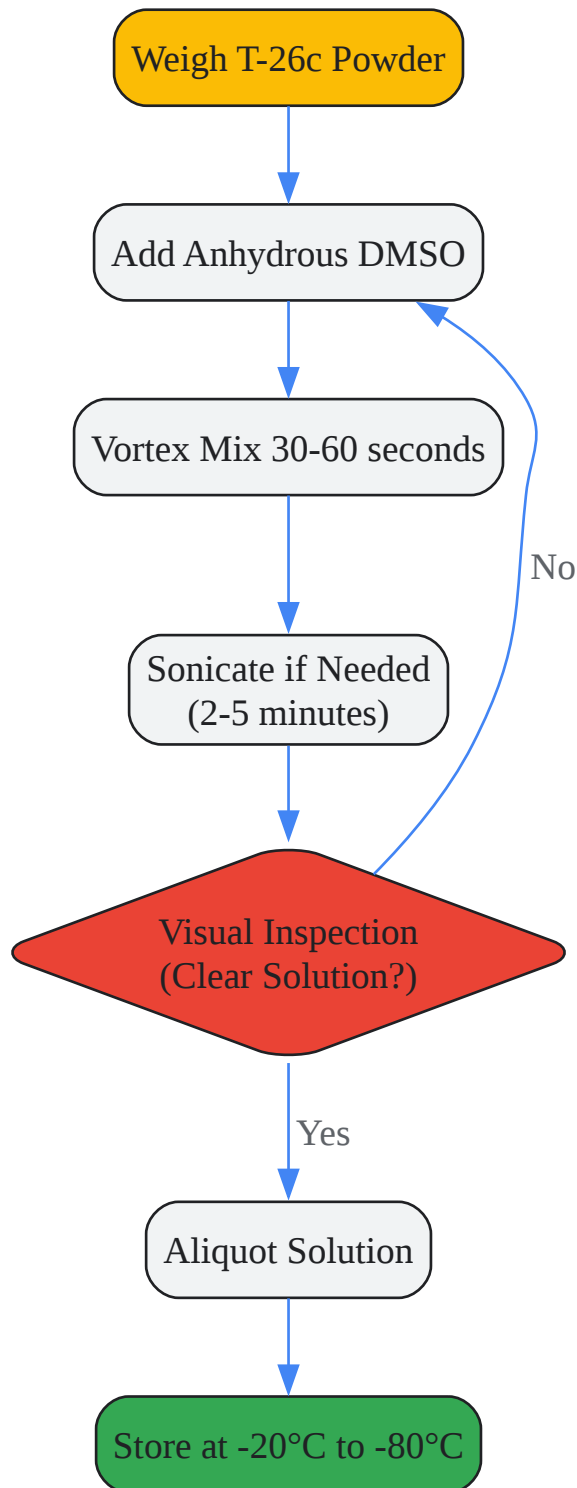
The exceptional **solubility in DMSO** reaching up to 40 mg/mL facilitates the preparation of concentrated stock solutions that can be diluted into various assay systems. This high DMSO solubility is particularly advantageous for *in vitro* applications where minimal final DMSO concentrations are required to maintain cellular viability. For *in vivo* applications, the sequential addition of co-solvents as detailed in the table above enables effective formulation while maintaining compound stability and bioavailability.

Experimental Protocols for Solution Preparation

DMSO Stock Solution Preparation

- **Materials:** **T-26c** powder ($\geq 98\%$ purity), anhydrous DMSO (molecular biology grade), sterile glass vials, analytical balance, vortex mixer, and ultrasonic bath
- **Procedure:**
 - Bring the **T-26c** powder and DMSO to room temperature before preparation
 - Accurately weigh the required mass of **T-26c** using an analytical balance
 - Transfer the compound to an appropriate vial and add the calculated volume of DMSO
 - Cap the vial securely and mix using a vortex mixer for 30-60 seconds
 - Sonicate the solution for 2-5 minutes if complete dissolution is not immediately achieved
 - Visually inspect the solution to confirm a clear, particulate-free appearance
- **Quality Control:** For critical applications, verify the concentration using UV-Vis spectroscopy (if molar extinction coefficient is known) or HPLC analysis
- **Storage:** Aliquot the stock solution into working volumes and store at -20°C to -80°C ; avoid repeated freeze-thaw cycles by maintaining separate aliquots

*Experimental Workflow for **T-26c** Stock Solution Preparation*



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In Vivo Formulation Protocols

For animal studies, **T-26c** requires specific formulation approaches to ensure bioavailability while minimizing potential solvent toxicity. Two validated protocols have been established for *in vivo* administration:

Formulation 1: Aqueous-Compatible System (recommended for most applications)

- **Composition:** 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
- **Preparation Sequence:**
 - Prepare a 15.6 mg/mL DMSO stock solution of **T-26c**
 - Add 100 μ L of DMSO stock to 400 μ L PEG300 and mix thoroughly
 - Add 50 μ L Tween-80 to the mixture and vortex until clear
 - Gradually add 450 μ L saline while mixing continuously
 - Confirm final clarity before administration
- **Administration:** Suitable for various routes including oral gavage and intraperitoneal injection

Formulation 2: Lipid-Based System (recommended for prolonged stability)

- **Composition:** 10% DMSO + 90% corn oil
- **Preparation Sequence:**
 - Prepare a 15.6 mg/mL DMSO stock solution of **T-26c**
 - Add 100 μ L of DMSO stock to 900 μ L corn oil
 - Mix thoroughly by vortexing and/or gentle warming
 - Verify solution clarity and absence of precipitation
- **Administration:** Particularly suitable for oral dosing with enhanced compound stability

Both formulations achieve a **target concentration of ≥ 1.56 mg/mL (3.25 mM)**, providing effective dosing while maintaining solvent safety limits. The sequential addition of solvents is critical to prevent precipitation and ensure formulation homogeneity.

Biological Activity and Experimental Applications

Biochemical and Cellular Efficacy

T-26c demonstrates exceptional potency and selectivity in both biochemical and cellular contexts, making it a valuable probe for MMP-13 research.

Table 2: Experimental Efficacy Data for T-26c

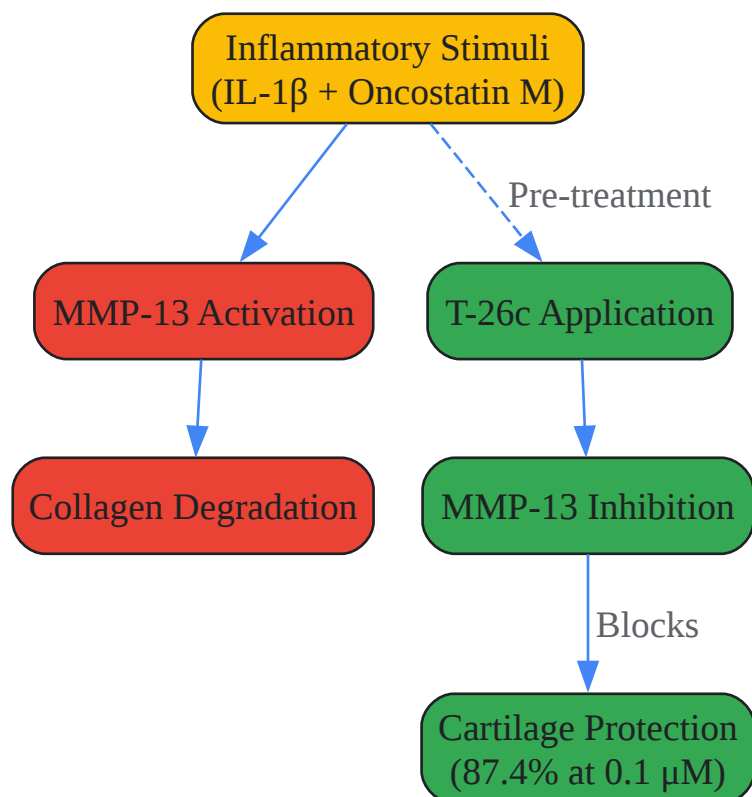
Assay System	Experimental Results	Protocol Details	Significance
MMP-13 Enzyme Inhibition	IC ₅₀ = 6.75 pM	Fluorescent or colorimetric substrate assay; incubation 1-3 hours	Exceptional potency with >2,600-fold selectivity over related MMPs
Cartilage Explant Model	87.4% collagen degradation inhibition at 0.1 μM	IL-1β and oncostatin M stimulated bovine/porcine cartilage; 72-96 hour treatment	Demonstrates functional efficacy in disease-relevant tissue context
Cellular Viability	No significant toxicity at effective concentrations	MTT, Alamar Blue, or ATP-based assays; 24-72 hour exposure	Confirms therapeutic window for <i>in vitro</i> studies
Pharmacokinetics (Guinea Pig)	AUC = 8,357 ng·h/mL (salt) vs 6,478 ng·h/mL (free acid)	Oral administration 10-20 mg/kg; disodium salt formulation	Enhanced bioavailability with salt formulation

Detailed Protocol: Collagen Degradation Assay in Cartilage Explants

- **Purpose:** Evaluate the protective effect of **T-26c** against cytokine-induced collagen degradation in cartilage tissue
- **Materials:** Cartilage explants (bovine/porcine joints), Dulbecco's Modified Eagle Medium (DMEM), IL-1β, oncostatin M, **T-26c** stock solutions, collagen content assay reagents (e.g., hydroxyproline assay or Sirius Red staining)
- **Procedure:**
 - Prepare cartilage explants (2-3 mm discs) and equilibrate in serum-free DMEM for 24 hours
 - Pre-treat explants with **T-26c** (0.1-1 μM in 0.1% DMSO final concentration) for 2 hours
 - Stimulate with IL-1β (10 ng/mL) and oncostatin M (50 ng/mL) to induce collagen degradation
 - Maintain treatment for 72-96 hours with medium changes every 24 hours
 - Collect conditioned media and tissue explants for analysis
 - Quantify collagen content using hydroxyproline assay or spectrophotometric methods
 - Normalize data to tissue weight or DNA content

- **Data Interpretation:** **T-26c** typically demonstrates **87.4% inhibition of collagen degradation at 0.1 μM** compared to cytokine-stimulated controls, confirming potent MMP-13 targeting in a pathophysiologically relevant system

Mechanism of **T-26c** Action in Cartilage Protection



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Storage and Stability Guidelines

Proper storage and handling are critical for maintaining **T-26c** stability and experimental reproducibility. The following guidelines are based on stability studies and manufacturer recommendations:

Table 3: Storage Conditions and Stability of **T-26c**

Form	Temperature	Recommended Duration	Handling Precautions
Powder	-20°C	3 years	Desiccate; protect from light

Form	Temperature	Recommended Duration	Handling Precautions
Powder	4°C	2 years	Desiccate; short-term storage
DMSO Stock	-80°C	6 months	Aliquot; avoid freeze-thaw cycles
DMSO Stock	-20°C	1 month	Aliquot; limit repeated access
In Vivo Formulation	4°C	1 week	Prepare fresh when possible

Critical Storage Considerations:

- **Aliquoting Strategy:** Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles and maintain stability
- **Moisture Protection:** Store powder in a desiccated environment to prevent hydrolysis; equilibrate to room temperature before opening to prevent condensation
- **Light Sensitivity:** Protect both powder and solutions from prolonged light exposure by using amber vials or storage in dark conditions
- **Solution Stability:** Monitor DMSO stocks for precipitation or discoloration; discard if any physical changes occur

Troubleshooting and Technical Notes

Common Experimental Challenges

- **Precipitation in Aqueous Systems:** If **T-26c** precipitates when diluting DMSO stocks into aqueous buffers, consider gradual stepwise dilution or alternative co-solvents such as PEG300 or cyclodextrins
- **Variable Cellular Responses:** Cell-type specific differences in efficacy may occur due to variations in membrane permeability, efflux transporters, or endogenous MMP expression levels
- **Plastic Binding:** For low-concentration experiments, consider using low-binding tubes and plates to prevent compound loss through adsorption to plastic surfaces

Optimization Strategies

- **DMSO Tolerance Testing:** Establish the maximum DMSO tolerance for each cell type or experimental system when optimizing **T-26c** concentrations
- **Time-Course Studies:** For cellular assays, conduct preliminary time-course experiments to identify optimal treatment durations
- **Combination Approaches:** When studying complex biological systems, consider combining **T-26c** with inhibitors of related pathways to address potential compensatory mechanisms

Conclusion

T-26c represents a **highly specific research tool** for investigating MMP-13 function in various pathological contexts. Its exceptional **potency at picomolar concentrations** and outstanding **selectivity profile** provide researchers with a valuable chemical probe for dissecting MMP-13-specific mechanisms. The comprehensive solubility data and formulation protocols presented in these application notes enable researchers to effectively utilize **T-26c** across diverse experimental systems, from biochemical assays to *in vivo* models. The detailed methodologies for cartilage protection assays facilitate investigation of MMP-13 inhibition in tissue-relevant contexts, particularly for osteoarthritis research. By adhering to the recommended storage conditions and experimental protocols, researchers can ensure compound stability and generate reproducible, scientifically valid results that advance our understanding of MMP-13 biology and its therapeutic targeting.

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